[2-(Cyclopropylamino)-1,3-thiazol-4-yl]{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}methanone
Description
The compound [2-(Cyclopropylamino)-1,3-thiazol-4-yl]{4-[5-(Trifluoromethyl)-2-pyridyl]piperazino}methanone is a heterocyclic methanone derivative featuring a thiazole core substituted with a cyclopropylamino group and a piperazino-methanone moiety linked to a 5-(trifluoromethyl)-2-pyridyl group. Its molecular formula is C₁₉H₁₈F₃N₅OS, with a molecular weight of 445.44 g/mol. The thiazole ring contributes to electronic diversity, which may influence binding affinity in biological systems.
Properties
Molecular Formula |
C17H18F3N5OS |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
[2-(cyclopropylamino)-1,3-thiazol-4-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H18F3N5OS/c18-17(19,20)11-1-4-14(21-9-11)24-5-7-25(8-6-24)15(26)13-10-27-16(23-13)22-12-2-3-12/h1,4,9-10,12H,2-3,5-8H2,(H,22,23) |
InChI Key |
LUHMZTGHZVRUDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC(=CS2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiazole Core
A mixture of 4-chloroacetoacetate (1.0 equiv) and thiourea (1.2 equiv) in ethanol is refluxed at 80°C for 6 hours to yield 2-amino-4-chlorothiazole-5-carboxylate. Cyclopropylamine (1.5 equiv) is then introduced via nucleophilic substitution in dimethylformamide (DMF) at 60°C for 12 hours, replacing the chloride to form 2-(cyclopropylamino)-4-carboxythiazole.
Reaction Conditions
Carboxylic Acid Activation
The ester intermediate is hydrolyzed using 2M NaOH in tetrahydrofuran (THF)/water (3:1) at room temperature for 4 hours, yielding the free carboxylic acid.
Preparation of 4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
Piperazine Functionalization
Piperazine (1.0 equiv) reacts with 2-chloro-5-(trifluoromethyl)pyridine (1.1 equiv) in acetonitrile under reflux for 24 hours. The reaction is catalyzed by potassium carbonate (2.0 equiv), achieving a 65–70% yield.
Optimization Insights
-
Solvent Effects : Acetonitrile outperforms toluene due to better solubility of intermediates.
-
Side Reactions : Excess piperazine minimizes N,N'-bis-arylation byproducts.
Coupling via Methanone Bridge Formation
Acyl Chloride Intermediate
The thiazole carboxylic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in dichloromethane (DCM) at 0°C for 2 hours, forming the acyl chloride. This intermediate is unstable and used immediately.
Amide Bond Formation
The acyl chloride reacts with 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (1.1 equiv) in DCM with triethylamine (3.0 equiv) as a base. The mixture is stirred at room temperature for 12 hours, yielding the final product.
Critical Parameters
| Parameter | Impact on Yield |
|---|---|
| Base Strength | Triethylamine > Pyridine |
| Solvent Polarity | DCM > THF |
| Temperature | Room temperature optimal |
Yield : 58–63% after column chromatography (silica gel, ethyl acetate/hexane).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Hantzsch Condensation | High regioselectivity | Requires harsh conditions | 70–78% |
| Nucleophilic Aromatic Substitution | Scalable | Slow reaction kinetics | 65–70% |
| Acyl Chloride Coupling | Rapid kinetics | Moisture-sensitive steps | 58–63% |
Challenges and Mitigation Strategies
-
Trifluoromethyl Stability : The electron-withdrawing CF3 group necessitates low-temperature reactions to prevent decomposition.
-
Piperazine Solubility : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility during coupling.
-
Byproduct Formation : Column chromatography with gradient elution removes N-acylated byproducts.
Industrial-Scale Considerations
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents like hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and alkyl halides (for substitution) are relevant.
Major Products: These reactions yield derivatives with modified functional groups, such as amine-substituted thiazoles or fluorinated piperazines.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiazole rings exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that thiazole derivatives showed promising results against various Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiazole structure can enhance efficacy against resistant strains .
Anticancer Potential
The thiazole framework is associated with anticancer activity. Studies have reported that compounds containing thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives similar to the compound discussed have shown effectiveness against different cancer cell lines, highlighting their potential as lead compounds in cancer therapy .
Neuropharmacological Effects
Research suggests that compounds with piperazine moieties exhibit neuropharmacological effects, including anxiolytic and antidepressant activities. The incorporation of a cyclopropylamino group may enhance these effects by modulating neurotransmitter systems in the brain. Experimental studies have shown that such compounds can influence serotonin and dopamine pathways, which are crucial for mood regulation .
Case Studies and Experimental Findings
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes due to its diverse functional groups.
Pathways: It could affect cellular signaling pathways, metabolism, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Core Heterocyclic Rings: The thiazole ring in the target compound contrasts with the pyridine in UDO () and isoxazole in .
Substituent Effects: The cyclopropylamino group on the thiazole may improve membrane permeability compared to UDO’s chlorophenyl group, which could increase steric hindrance . Bromine in the thienyl analogue () increases molecular weight (MW = 516.15 g/mol) and may reduce metabolic turnover compared to the target compound (MW = 445.44 g/mol) .
Biological Activity: UDO and UDD () inhibit CYP51, a key enzyme in ergosterol synthesis, with efficacy against T. cruzi. The neuroleptic compound in shares the piperazino-methanone-CF₃-pyridyl motif, hinting at possible CNS activity for the target compound, though its thiazole core may alter target specificity .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The CF₃ group increases logP (predicted ~3.5 for the target compound), comparable to UDO (logP ~4.1) .
- Solubility: Piperazino groups enhance aqueous solubility (e.g., SS-5832 in ), likely improving bioavailability over non-piperazine analogues .
- Metabolic Stability: The cyclopropylamino group may reduce oxidative metabolism compared to alkylamines in analogues like SS-5832 .
Research Findings and Gaps
- Antiparasitic Potential: Structural parallels to UDO () suggest CYP51 inhibition as a plausible mechanism, but the thiazole’s electronic profile could modulate binding affinity .
- Synthetic Accessibility: highlights challenges in synthesizing brominated thienyl analogues, whereas the target compound’s synthesis may benefit from established piperazino-methanone protocols .
- Unanswered Questions: No direct data exists on the target compound’s bioactivity. Comparative studies with UDO and neuroleptic analogues () are needed to confirm hypothesized targets .
Biological Activity
The compound [2-(Cyclopropylamino)-1,3-thiazol-4-yl]{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}methanone is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that integrates a thiazole ring, a cyclopropylamino group, and a piperazine moiety with trifluoromethyl substitution. The molecular formula is , with a molecular weight of approximately 360.38 g/mol. Its structural components suggest potential interactions with various biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.38 g/mol |
| IUPAC Name | This compound |
| SMILES | C1CC1N(C2=C(SN=C2)C(=O)N(C3=CC=NC(=C3)C(F)(F)F)C)C) |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies indicate that it may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation and pain pathways.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits selective inhibition of COX-2 over COX-1. For instance, one study reported that derivatives of thiazole compounds showed significant COX-2 inhibitory activity ranging from 49.4% to 80.6%, with some compounds comparable to celecoxib, a well-known COX-2 inhibitor .
Antioxidant and Antimicrobial Properties
Research also suggests that thiazole derivatives possess antioxidant properties. The DPPH free-radical scavenging assay indicated that certain analogs exhibited notable antioxidant activity, which may be beneficial in mitigating oxidative stress-related diseases .
Additionally, antimicrobial testing against various Gram-positive and Gram-negative bacteria has shown promising results, indicating the potential for this compound in treating infections .
Case Studies
Case Study 1: Pain Management
In a controlled study involving animal models, the compound was tested for its analgesic effects. Results indicated a significant reduction in pain response compared to control groups, suggesting its utility in pain management therapies.
Case Study 2: Inflammatory Disorders
Another study focused on the anti-inflammatory effects of thiazole derivatives similar to the target compound. The results showed reduced inflammation markers in treated subjects, supporting its potential application in inflammatory conditions such as arthritis.
Q & A
Q. What are the key steps in synthesizing [2-(Cyclopropylamino)-1,3-thiazol-4-yl]{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}methanone, and how can retrosynthetic analysis guide this process?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the preparation of the thiazole core and subsequent coupling with the piperazine and pyridyl trifluoromethyl moieties. Retrosynthetic analysis breaks the target molecule into simpler precursors:
Thiazole core : Synthesized via Hantzsch thiazole synthesis using cyclopropylamine and thiourea derivatives .
Piperazine-pyridyl segment : Prepared via nucleophilic substitution or Buchwald-Hartwig amination to attach the trifluoromethylpyridyl group to the piperazine ring .
Final coupling : Achieved via amide bond formation (e.g., carbodiimide-mediated coupling) between the thiazole and piperazine intermediates .
Characterization at each step requires NMR (¹H/¹³C), MS, and HPLC to confirm purity and structure .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Assign peaks to verify cyclopropylamino, thiazole, piperazine, and pyridyl-trifluoromethyl groups. For example, the thiazole C-2 proton typically appears at δ 7.2–7.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ calculated for C₁₈H₁₈F₃N₅OS: 422.1254).
- HPLC : Purity >95% with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
Q. What are the primary biological targets hypothesized for this compound based on structural analogs?
- Methodological Answer : The thiazole and piperazine motifs suggest potential interaction with:
- Kinases : ATP-binding domains (e.g., JAK/STAT pathways) due to the pyridyl-trifluoromethyl group’s resemblance to kinase inhibitors .
- GPCRs : Piperazine derivatives often target serotonin or dopamine receptors .
Initial screening should include kinase inhibition assays (e.g., luminescent ADP-Glo™ assay) and GPCR binding studies (radioligand displacement) .
Advanced Research Questions
Q. How can contradictory activity data in literature for structurally similar compounds be resolved?
- Methodological Answer : Contradictions may arise from differences in assay conditions or impurities. To address this:
Reproduce assays : Use standardized protocols (e.g., IC₅₀ determination under fixed pH/temperature).
Purity verification : Re-characterize compounds via DSC (melting point consistency) and TGA (thermal stability) .
Meta-analysis : Compare molecular descriptors (e.g., logP, polar surface area) across studies to identify outliers .
Q. What computational strategies are effective in predicting this compound’s pharmacokinetic (PK) properties?
- Methodological Answer : Employ in silico tools:
- ADME Prediction : SwissADME or pkCSM to estimate bioavailability, BBB permeability, and CYP450 interactions.
- Molecular Dynamics (MD) Simulations : Assess binding stability to targets (e.g., 100-ns simulations in GROMACS) .
- Docking Studies (AutoDock Vina) : Map interactions with kinase active sites (e.g., hydrogen bonding with hinge regions) .
Q. How can reaction yields be optimized for the piperazine-pyridyl coupling step?
- Methodological Answer : Screen variables via Design of Experiments (DoE):
- Factors : Catalyst loading (Pd(OAc)₂ vs. XPhos), solvent (toluene vs. DMF), temperature (80–120°C).
- Response : Yield (%) monitored by LC-MS.
Example optimization: XPhos/Pd(OAc)₂ in toluene at 100°C increases yield from 45% to 78% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
